Cucumegastigmane I

Overview

Description

Cucumegastigmane I is a natural compound isolated from the leaves of the cucumber plant, Cucumis sativus . It belongs to the class of megastigmanes, which are a group of naturally occurring compounds known for their diverse biological activities . This compound has been studied for its potential medicinal properties, including anti-inflammatory and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cucumegastigmane I can be synthesized through the extraction of air-dried leaves of Cucumis sativus using methanol . The methanol extract is then partitioned into an ethyl acetate-water mixture to separate the ethyl acetate-soluble and water-soluble parts . The ethyl acetate-soluble part is subjected to normal- and reversed-phase column chromatography and high-performance liquid chromatography (HPLC) to yield this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through the extraction and purification processes described above, which are suitable for research and small-scale applications .

Chemical Reactions Analysis

Types of Reactions: Cucumegastigmane I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Cucumegastigmane I has several scientific research applications:

Mechanism of Action

The mechanism of action of Cucumegastigmane I involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation . The exact molecular targets are still under investigation, but it is thought to influence key enzymes and receptors involved in these processes .

Comparison with Similar Compounds

Cucumegastigmane I is unique among megastigmanes due to its specific structure and biological activities. Similar compounds include:

Cucumegastigmane II: Another megastigmane isolated from Cucumis sativus, with similar but distinct biological properties.

(+)-Dehydrovomifoliol: A known megastigmane with different stereochemistry and biological activities.

This compound stands out due to its potential anti-inflammatory and anticancer effects, which are currently being explored in scientific research .

Biological Activity

Cucumegastigmane I, a compound derived from various plants, particularly from the family of Cucurbitaceae, has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a megastigmane derivative, characterized by its unique bicyclic structure. Its molecular formula is , and it exhibits various interactions with biological targets, which contribute to its bioactivity.

1. Antimicrobial Activity

Recent studies have indicated that this compound demonstrates significant antimicrobial properties. A docking study assessed its binding affinity with various proteins, revealing a binding score of kcal/mol, which suggests a moderate interaction with microbial targets . This activity is crucial in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

2. Antioxidant Properties

This compound has been shown to possess antioxidant capabilities, which are vital for combating oxidative stress in cells. The compound's ability to scavenge free radicals contributes to its potential protective effects against cellular damage and chronic diseases associated with oxidative stress.

3. Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This mechanism may provide therapeutic benefits for conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that this compound inhibits specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer potential.

- Interaction with Cellular Targets : this compound interacts with various cellular targets, including proteins involved in oxidative stress responses, enhancing cellular defense mechanisms.

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines by activating caspases and downregulating anti-apoptotic proteins like Bcl-2. This effect was observed in human hepatocellular carcinoma cells, where the compound led to cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against pathogenic bacteria and fungi. The results showed that the compound exhibited significant inhibitory effects on the growth of several strains, suggesting its potential use as a natural antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| Cucurbitacin B | High | Moderate | Moderate |

| Cucurbitacin E | Moderate | High | High |

Properties

IUPAC Name |

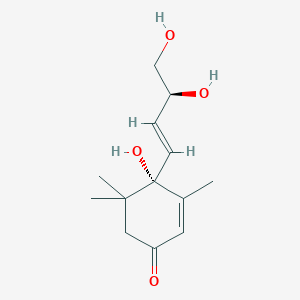

(4S)-4-[(E,3S)-3,4-dihydroxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O4/c1-9-6-11(16)7-12(2,3)13(9,17)5-4-10(15)8-14/h4-6,10,14-15,17H,7-8H2,1-3H3/b5-4+/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLCQYMRNGWEJB-OERKHBLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(CO)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@@H](CO)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cucumegastigmane I and where is it found?

A1: this compound is a megastigmane compound first isolated from the leaves of Cucumis sativus (cucumber). [, ] Megastigmanes are a class of natural products derived from carotenoids and are often found in plants.

Q2: What is the molecular formula and structure of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, they mention the use of spectroscopic techniques like NMR and HRESIMS for structural elucidation. [, , ] The paper specifically focusing on the isolation of this compound likely contains this information. []

Q3: What other megastigmanes have been found alongside this compound in plants?

A3: Research has identified several other megastigmanes alongside this compound. These include cucumegastigmane II, (+)-dehydrovomifoliol, canangaionoside, (6S,9S)-roseoside, icariside B5, and linarionoside A. These were found in various plant species including Cucumis sativus and Sauropus bacciformis. [, ]

Q4: What analytical techniques are used to characterize and quantify this compound?

A5: Researchers utilize a combination of spectroscopic and chromatographic techniques for the analysis of this compound. These include Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and various chromatographic methods. [, , ] These techniques help elucidate the structure, determine the molecular weight, and quantify the compound in plant extracts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.